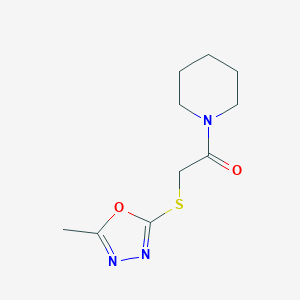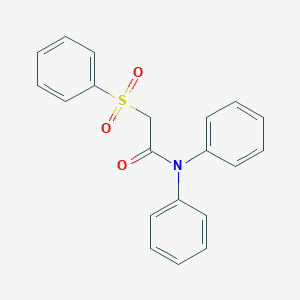![molecular formula C16H14N2O4S B262896 Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262896.png)
Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. It is a white crystalline powder that is soluble in many organic solvents and has a molecular weight of 398.44 g/mol.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate has been used in various scientific research applications, including medicinal chemistry, drug discovery, and cancer research. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate in lab experiments is its potent anticancer activity against various cancer cell lines. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate in scientific research. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, it could be used in drug discovery to develop new drugs with improved efficacy and fewer side effects.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a valuable tool in scientific research and drug discovery.
Synthesemethoden
Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate can be synthesized by reacting 4-cyanobenzenesulfonamide with ethyl 3-bromobenzoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by recrystallization or chromatography.
Eigenschaften
Molekularformel |
C16H14N2O4S |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H14N2O4S/c1-2-22-16(19)13-4-3-5-14(10-13)18-23(20,21)15-8-6-12(11-17)7-9-15/h3-10,18H,2H2,1H3 |
InChI-Schlüssel |
USBTWSNRXOZTTQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




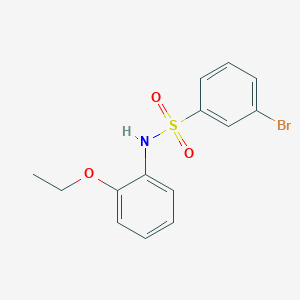

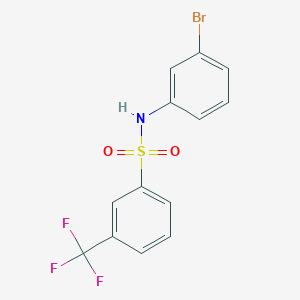

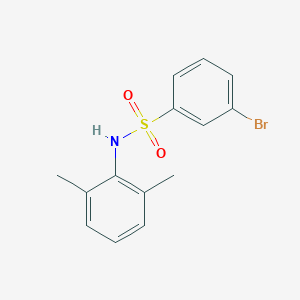

![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)
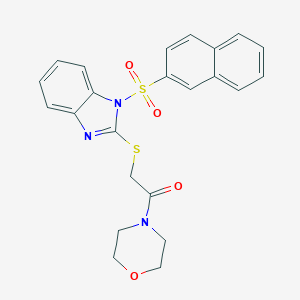
![3-methyl-6-[(2-naphthylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B262848.png)
![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)
